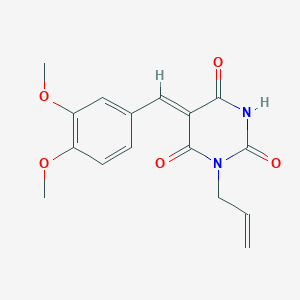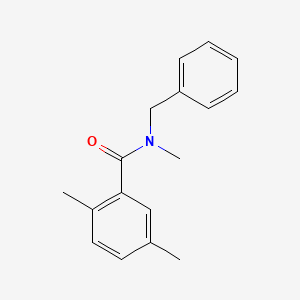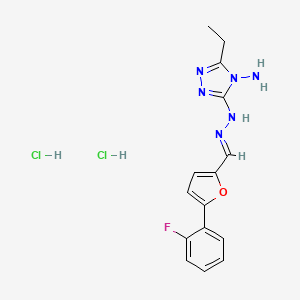
4-iodophenyl isobutyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodophenyl isobutyl carbonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phenyl isobutyl carbonate, which is a widely used intermediate in the synthesis of various organic compounds. In
Applications De Recherche Scientifique
4-iodophenyl isobutyl carbonate has been used in various scientific research applications. One of the most significant applications of this compound is in the synthesis of radiolabeled compounds for imaging studies. Radiolabeled compounds are used in various imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), to visualize biological processes in vivo. This compound can be used as a precursor for the synthesis of radiolabeled compounds, which can be used to study various biological processes, such as receptor binding, enzyme activity, and metabolic pathways.
Mécanisme D'action
The mechanism of action of 4-iodophenyl isobutyl carbonate is not well understood. However, it is believed that this compound acts as a substrate for various enzymes, such as cytochrome P450 enzymes, which catalyze the metabolism of the compound. The metabolism of this compound results in the formation of various metabolites, which may have different biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it is believed that this compound may have potential applications in the treatment of various diseases, such as cancer and neurological disorders. The compound may act as a substrate for various enzymes, which may be involved in the metabolism of drugs used in the treatment of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-iodophenyl isobutyl carbonate in lab experiments include its ease of synthesis and its potential applications in the synthesis of radiolabeled compounds for imaging studies. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and facilities for handling and storing the compound.
Orientations Futures
There are several future directions for the research on 4-iodophenyl isobutyl carbonate. One of the most significant directions is the development of new synthesis methods for the compound, which may improve the yield and purity of the product. Another direction is the study of the biochemical and physiological effects of the compound, which may lead to the discovery of new therapeutic applications. Additionally, the development of new radiolabeled compounds using this compound may have significant implications for the diagnosis and treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-iodophenyl isobutyl carbonate involves the reaction of phenyl isobutyl carbonate with iodine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which undergoes further reaction to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and the amount of catalyst used.
Propriétés
IUPAC Name |
(4-iodophenyl) 2-methylpropyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-8(2)7-14-11(13)15-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWDGEAZQPAOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)


![2-[(2-methylbenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809751.png)
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5809752.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)
![N-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5809776.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5809833.png)